molecular formula C13H18ClN3O B1389133 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide CAS No. 883518-44-3

1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Cat. No. B1389133
CAS RN: 883518-44-3
M. Wt: 267.75 g/mol
InChI Key: LMBDWMNZXDYEGW-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)piperidine-3-carbohydrazide is a synthetic compound used in various scientific experiments. It is a hydrazide derivative of piperidine and is classified as a potential drug candidate for the treatment of central nervous system disorders such as Parkinson’s disease, Alzheimer’s disease, and depression. The molecular formula of this compound is C13H18ClN3O, and it has a molecular weight of 267.75 .


Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide is 267.75 . Unfortunately, the search results did not provide more detailed physical and chemical properties of this compound.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used to modify proteins or peptides to study their interaction with other molecules .

Synthetic Chemistry

In synthetic chemistry, 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide serves as a building block for creating more complex compounds. Its structure allows for various chemical reactions that can lead to new molecules with potential therapeutic effects.

Pharmacology

Researchers use this compound in pharmacological studies to develop new drugs. It can act as a precursor for compounds that interact with biological targets, potentially leading to the development of new medications.

Bioconjugation

This compound is used in bioconjugation techniques, where it’s attached to biomolecules for the purpose of labeling or modifying them to study biological processes or for diagnostic purposes .

Material Science

In material science, 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide can be used to synthesize polymers or other materials that have specific physical or chemical properties for industrial applications.

Analytical Chemistry

It’s applied in analytical chemistry as a reagent or a standard for calibrating instruments or quantifying the presence of other substances in a sample .

Toxicology

The compound is also important in toxicological research to understand its metabolism, absorption, and potential toxic effects when designing safer drugs and chemicals.

Neurochemistry

Lastly, it may be used in neurochemistry to synthesize compounds that can affect the nervous system, which is crucial for developing treatments for neurological disorders.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c14-12-5-3-10(4-6-12)8-17-7-1-2-11(9-17)13(18)16-15/h3-6,11H,1-2,7-9,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBDWMNZXDYEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)piperidine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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